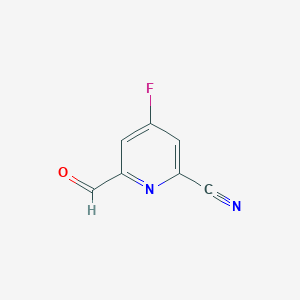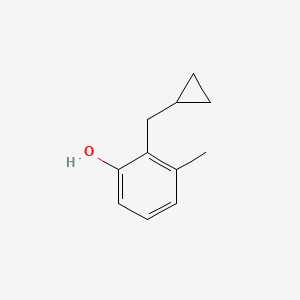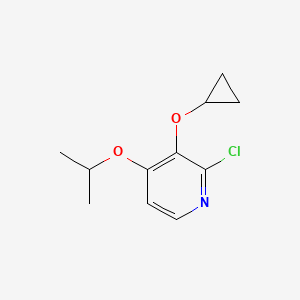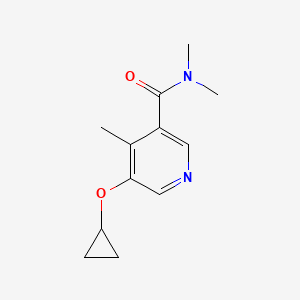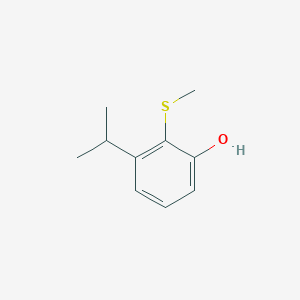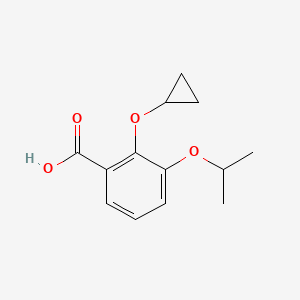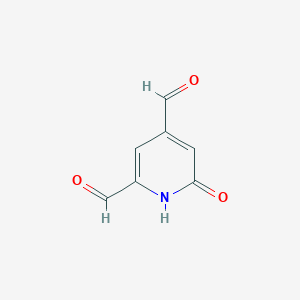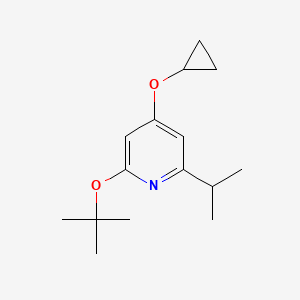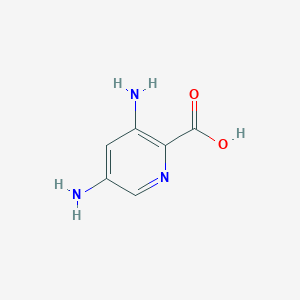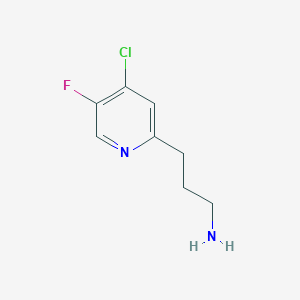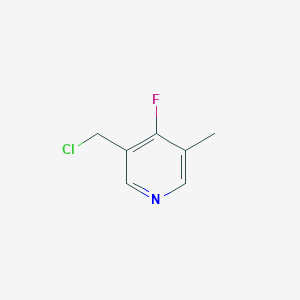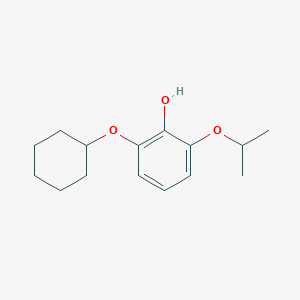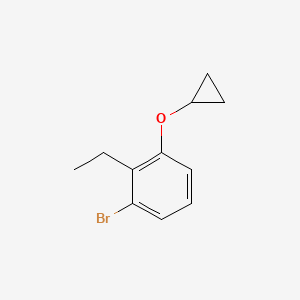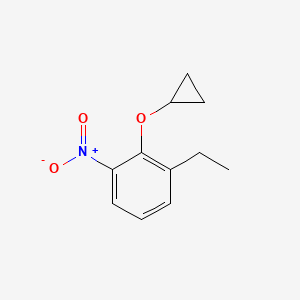
2-Cyclopropoxy-1-ethyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-ethyl-3-nitrobenzene is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzene, featuring a cyclopropoxy group, an ethyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-3-nitrobenzene typically involves multiple steps, starting from benzene derivatives. The reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid for nitration, and catalysts such as aluminum chloride for Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1-ethyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Hydrogen gas and metal catalysts like palladium or platinum.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Strong acids like sulfuric acid or nitric acid, and catalysts like aluminum chloride.
Major Products
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-ethyl-3-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-ethyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The cyclopropoxy and ethyl groups may influence the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-nitrobenzene: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxy-1-methyl-3-nitrobenzene: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
2-Cyclopropoxy-1-ethyl-3-nitrobenzene is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical and physical properties compared to other nitrobenzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-ethyl-3-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-4-3-5-10(12(13)14)11(8)15-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI-Schlüssel |
FVSVDFAHAVEHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


